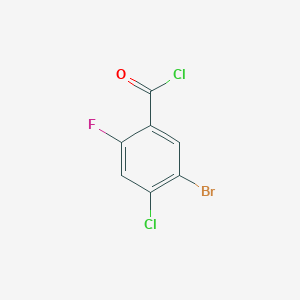

5-Bromo-4-chloro-2-fluorobenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-4-chloro-2-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2BrCl2FO and its molecular weight is 271.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

As a benzoyl chloride derivative, 5-Bromo-4-chloro-2-fluorobenzoyl chloride is likely to act as an acylating agent, reacting with nucleophiles such as amines or alcohols to form amides or esters, respectively. The bromo, chloro, and fluoro substituents on the benzene ring can influence the reactivity of the compound and the selectivity of its reactions .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific reactions it’s involved in. As a reagent, its primary role is to facilitate the formation of new chemical bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture . Also, its reactivity can be influenced by factors such as temperature, solvent, and the presence of catalysts .

生化学分析

Biochemical Properties

5-Bromo-4-chloro-2-fluorobenzoyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through nucleophilic substitution reactions, where it can replace a hydrogen atom in a molecule with its own structure. This compound is known to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor by binding to the active site and preventing the enzyme from catalyzing its substrate . Additionally, it can form covalent bonds with amino acids like serine and cysteine, leading to the modification of protein function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and affecting downstream signaling pathways . It has also been observed to induce oxidative stress in cells, resulting in the upregulation of antioxidant genes and proteins. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent bonds with specific amino acid residues. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation . Additionally, this compound can act as an electrophile, reacting with nucleophilic groups in biomolecules such as DNA and proteins. These interactions can lead to changes in gene expression by modifying transcription factors or directly interacting with DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade when exposed to light or heat . Over time, its inhibitory effects on enzymes and cellular processes may diminish as the compound degrades. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes and stress response proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can cause significant toxicity, including liver and kidney damage, due to its reactivity and potential to form harmful byproducts. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, potentially leading to toxicity. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, resulting in altered levels of metabolites and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as organic anion transporters, facilitating its uptake into cells. Once inside, the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production.

生物活性

5-Bromo-4-chloro-2-fluorobenzoyl chloride is a halogenated aromatic compound with potential applications in medicinal chemistry and material science. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A benzoyl group

- Halogen substituents (bromine, chlorine, and fluorine)

This unique combination of halogens contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Bromination : Introduction of bromine into the aromatic ring.

- Chlorination : Substitution of chlorine at the para position relative to the bromine.

- Fluorination : Addition of fluorine at the ortho position.

- Acylation : Formation of the benzoyl chloride.

The synthetic routes are optimized for yield and purity, with research indicating that modifications can enhance efficiency and scalability for industrial applications .

The biological activity of this compound is largely determined by its ability to interact with various biological targets. Notably, it has been studied for its role in:

- Antimicrobial Activity : Compounds derived from this structure have shown efficacy against bacteria and fungi, potentially through the inhibition of essential enzymes or disruption of cell membranes.

- Anticancer Properties : Research indicates that derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the range of 20–50 µg/mL .

- Anticancer Activity : In vitro studies on cancer cell lines have shown that modifications to the benzoyl chloride structure can enhance cytotoxicity. For example, a derivative was tested against breast cancer cell lines, resulting in a reduction in cell viability by over 70% at concentrations above 10 µM .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects:

- Genotoxicity : Studies have indicated potential mutagenic effects in bacterial assays (Ames test), suggesting caution in therapeutic applications .

- Safety Data : Safety assessments indicate that exposure can lead to respiratory irritation and skin sensitization. Proper handling protocols are recommended during synthesis and application .

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-4-chloro-2-fluorobenzoyl chloride is commonly utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the development of various pharmaceutical compounds, particularly those targeting specific biological pathways due to its ability to form stable covalent bonds with nucleophiles. This property is crucial in designing drugs that require precise molecular interactions with biological targets.

Reactivity and Functionalization

The presence of multiple halogen atoms in the molecule enhances its reactivity, allowing it to undergo various substitution reactions. For instance, it can participate in nucleophilic substitutions where nucleophiles replace the chlorine atom, leading to the formation of new compounds with potentially useful biological activities. Additionally, its reactivity can be exploited in coupling reactions to form larger molecular frameworks.

Pharmaceutical Applications

Drug Development

The compound has been investigated for its role as an intermediate in synthesizing therapeutic agents. For example, derivatives of this compound have been explored for their potential use as inhibitors of specific enzymes involved in disease processes, such as beta-secretase inhibitors for Alzheimer's disease treatment . The ability to modify the compound's structure through various synthetic routes allows researchers to tailor its properties for enhanced efficacy and reduced side effects.

Case Study: SGLT2 Inhibitors

A notable application is its use in the synthesis of SGLT2 inhibitors, which are currently being studied for diabetes therapy. The synthesis process involves several steps, including bromination and acylation, demonstrating the compound's utility in developing drugs that target glucose reabsorption pathways . This highlights the compound's significance in addressing metabolic disorders.

Agrochemical Applications

This compound also finds applications in agrochemicals, particularly as a building block for herbicides and pesticides. Its halogenated structure can enhance the biological activity of agrochemical formulations, improving their effectiveness against pests and weeds while potentially reducing environmental impact through targeted action.

Material Science

In material science, this compound can be used to develop new materials with specific properties. The incorporation of halogens into polymer matrices can alter their thermal and mechanical properties, leading to advancements in materials used for coatings, plastics, and other applications where chemical stability and resistance are critical.

特性

IUPAC Name |

5-bromo-4-chloro-2-fluorobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOSNGXRTARIBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。